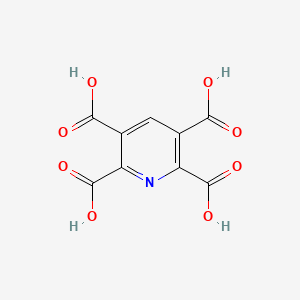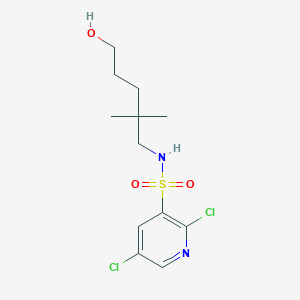
2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DIDS and is a sulfonamide derivative of pyridine. The molecular formula of DIDS is C14H20Cl2N2O3S, and its molecular weight is 384.29 g/mol.
Wirkmechanismus
The mechanism of action of DIDS involves the inhibition of various ion channels and transporters. DIDS binds to the extracellular domain of the ion channels and transporters, thereby blocking the movement of ions across the cell membrane. This inhibition results in the alteration of membrane potential and ion concentration gradients, leading to changes in cellular function.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the anion exchanger, which plays a crucial role in acid-base balance regulation. DIDS has also been shown to inhibit the activity of the CFTR chloride channel, which is responsible for the transport of chloride ions across epithelial cells. This inhibition results in the alteration of mucus viscosity and composition, leading to the development of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit various ion channels and transporters, making it a useful tool for studying ion transport across cell membranes. However, one of the limitations of DIDS is its non-specific inhibition of ion channels and transporters, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the use of DIDS in scientific research. One potential application is the use of DIDS as a tool for studying the role of ion channels and transporters in various diseases. Another potential application is the development of more specific inhibitors of ion channels and transporters based on the structure of DIDS. Additionally, the use of DIDS in drug discovery and development is an area of active research.
Synthesemethoden
The synthesis of DIDS involves the reaction of 2,5-dichloropyridine-3-sulfonic acid with 5-hydroxy-2,2-dimethylpentylamine in the presence of thionyl chloride. This reaction results in the formation of DIDS as a white crystalline solid. The purity of DIDS can be improved by recrystallization from ethanol or water.
Wissenschaftliche Forschungsanwendungen
DIDS has been extensively used in scientific research due to its ability to inhibit various ion channels and transporters. It has been shown to inhibit the activity of the anion exchanger, chloride channels, and voltage-gated potassium channels. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-12(2,4-3-5-17)8-16-20(18,19)10-6-9(13)7-15-11(10)14/h6-7,16-17H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYWVAXXNSLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2860250.png)
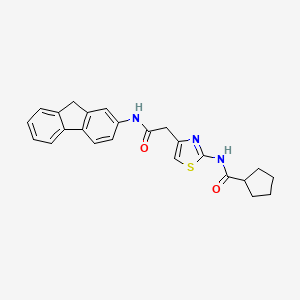
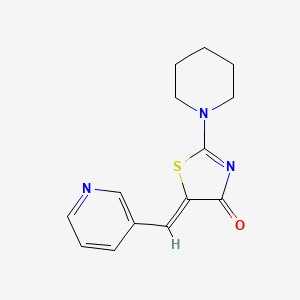
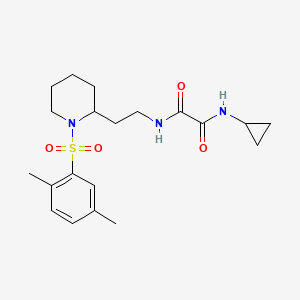

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)
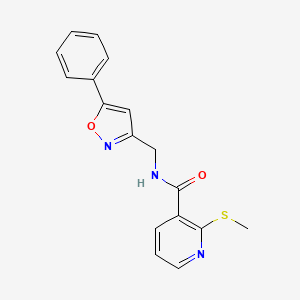
![2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2860263.png)

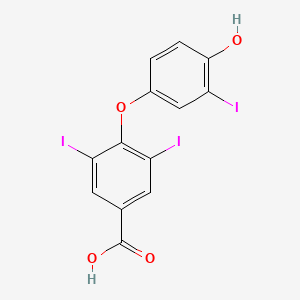
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)

